molecular formula C6H2Cl3FO2S B8422698 2,4,5-Trichlorobenzenesulfonyl fluoride CAS No. 26120-89-8

2,4,5-Trichlorobenzenesulfonyl fluoride

Cat. No. B8422698
Key on ui cas rn: 26120-89-8
M. Wt: 263.5 g/mol
InChI Key: ZIBJZUAQAYUYHE-UHFFFAOYSA-N
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Patent
US04115059

Procedure details

2,4,5-Trichlorobenzenesulfonyl fluoride was synthesized from potassium fluoride and 2,4,5-trichlorobenzenesulfonyl chloride using the procedure described in Example 1. A product with mp 80°-83° C was obtained in 99% yield. The chemical analysis, NMR and IR spectra were in agreement with the assigned structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F-:1].[K+].[Cl:3][C:4]1[CH:9]=[C:8]([Cl:10])[C:7]([Cl:11])=[CH:6][C:5]=1[S:12](Cl)(=[O:14])=[O:13]>>[Cl:3][C:4]1[CH:9]=[C:8]([Cl:10])[C:7]([Cl:11])=[CH:6][C:5]=1[S:12]([F:1])(=[O:14])=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)Cl)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A product with mp 80°-83° C was obtained in 99% yield

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)Cl)Cl)S(=O)(=O)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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